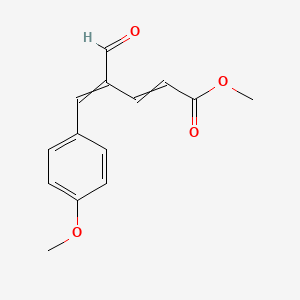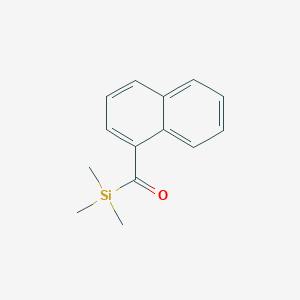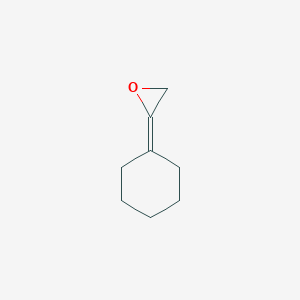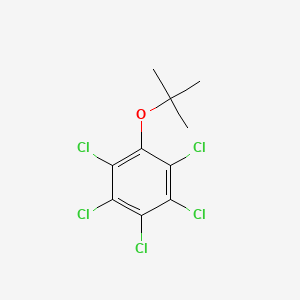
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate is an organic compound that features a complex structure with multiple functional groups It contains an ester group, an aldehyde group, and an aromatic ring with a methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the aromatic ring with the penta-2,4-dienoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the aldehyde and ester, can participate in chemical reactions that modify biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E,4Z)-4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
4-Formyl-2-methoxyphenyl methacrylate: Another compound with a similar aromatic ring and aldehyde group but different overall structure.
Eigenschaften
CAS-Nummer |
90156-07-3 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14O4/c1-17-13-6-3-11(4-7-13)9-12(10-15)5-8-14(16)18-2/h3-10H,1-2H3 |
InChI-Schlüssel |
LICMVJBZUQXBPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(C=CC(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)



![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)






![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
